

An In-depth Technical Guide to 3-Phenylphthalide

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Compound of Interest

Compound Name: 3-Phenylphthalide

Cat. No.: B1295097

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CAS Number: 5398-11-8

EINECS Number: 226-426-9

Introduction

3-Phenylphthalide, with the chemical formula $C_{14}H_{10}O_2$, is an aromatic organic compound classified as a γ -lactone.^[1] It features an isobenzofuranone core structure substituted with a phenyl group at the 3-position. As the simplest member of the 3-arylphthalide class, it serves as a crucial building block and intermediate in the synthesis of more complex molecules, some of which exhibit significant pharmacological properties.^[1] This technical guide provides a comprehensive overview of **3-Phenylphthalide**, including its chemical and physical properties, spectroscopic data, synthesis protocols, key reactions, and applications in research and drug development.

Chemical and Physical Properties

3-Phenylphthalide is a white to off-white crystalline solid.^{[2][3]} It is practically insoluble in water but demonstrates solubility in a variety of organic solvents, including tetrahydrofuran, toluene, 1,4-dioxane, and 1,2-dichloroethane.^{[1][2]} The molecule is chiral, though it is commonly synthesized and supplied as a racemate.^[1]

Table 1: Physical and Chemical Properties of **3-Phenylphthalide**

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₀ O ₂	[4][5]
Molecular Weight	210.23 g/mol	[5]
CAS Number	5398-11-8	[4][5]
Appearance	White to almost white crystalline powder/solid	[1][2][3]
Melting Point	115-119 °C	[1]
147-148 °C (recrystallized from Benzene)	[4][6]	
Boiling Point	368.9 °C at 760 mmHg	[4][6]
Density	1.234 g/cm ³	[4][6]
Flash Point	154.5 °C	[4][6]
Refractive Index	1.622	[4][6]
logP (XLogP3)	2.6 / 2.95	[4][5]
Topological Polar Surface Area	26.3 Å ²	[5][6]

Spectroscopic Data

The structural identification of **3-Phenylphthalide** is supported by various spectroscopic techniques. PubChem provides access to ¹H NMR, ¹³C NMR, GC-MS, and IR spectra for this compound.[5]

Table 2: Key Spectroscopic Data for **3-Phenylphthalide**

Technique	Data Highlights	Source(s)
^1H NMR	Spectra available from sources like SpectraBase.	[5]
^{13}C NMR	Spectra available from sources like SpectraBase.	[5]
Mass Spec (GC-MS)	m/z Top Peak: 105; 2nd Highest: 210; 3rd Highest: 165.	[5]
Infrared (IR)	Spectra available (FTIR, KBr wafer).	[5]

Synthesis and Experimental Protocols

3-Phenylphthalide can be synthesized through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Protocol 1: Synthesis from 2-Benzoylbenzoic Acid (Ullmann Method)

One of the classic and high-yielding methods involves the reduction of 2-benzoylbenzoic acid, which is readily accessible through the Friedel-Crafts acylation of benzene with phthalic anhydride.[1]

Reaction: 2-Benzoylbenzoic Acid \rightarrow **3-Phenylphthalide**

Materials:

- 2-Benzoylbenzoic acid
- Zinc dust
- Glacial acetic acid
- Hydrochloric acid (for workup, if necessary)

Procedure:

- Dissolve 2-benzoylbenzoic acid in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
- Gradually add zinc dust to the solution while stirring. The reaction is exothermic.
- After the initial reaction subsides, heat the mixture to reflux for a period sufficient to ensure complete conversion (typically monitored by TLC).
- Cool the reaction mixture to room temperature.
- Pour the mixture into a larger volume of cold water to precipitate the crude product.
- Filter the solid, wash thoroughly with water to remove acetic acid and zinc salts, and dry.
- Recrystallize the crude **3-Phenylphthalide** from a suitable solvent (e.g., benzene or ethanol) to obtain the pure product.^[4] This method, as proposed by Fritz Ullmann, can achieve nearly quantitative yields.^[1]

Protocol 2: Synthesis from Phthalaldehydic Acid

This route utilizes the reaction of phthalaldehydic acid (2-carboxybenzaldehyde) with benzene in the presence of a strong acid catalyst.^[1]

Reaction: Phthalaldehydic Acid + Benzene → **3-Phenylphthalide**

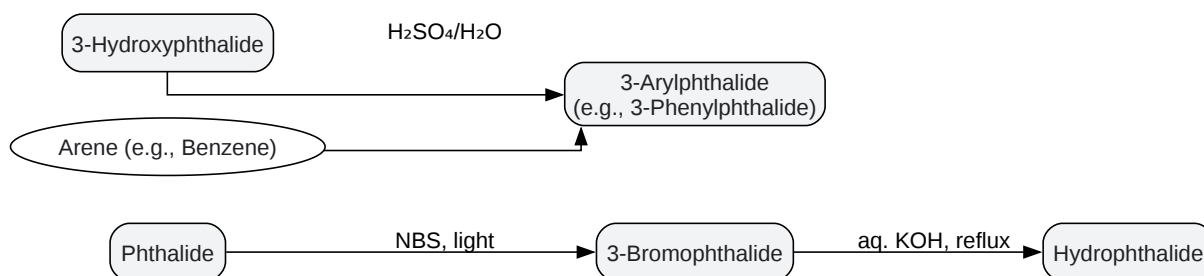
Materials:

- Phthalaldehydic acid (exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide)
- Benzene (use with appropriate safety precautions)
- Concentrated sulfuric acid

Procedure:

- In a flask, suspend phthalaldehydic acid in benzene.

- Carefully add concentrated sulfuric acid to the mixture while stirring at room temperature.
- Continue stirring for approximately one hour. The reaction progress can be monitored by TLC.
- Upon completion, carefully quench the reaction by pouring the mixture over ice water.
- Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Recrystallize from a suitable solvent to afford pure **3-Phenylphthalide**. This method is noted for its simple reaction conditions and high yields (86% pure yield reported).^[1]



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Caption: General workflow for synthesizing 3-arylphthalides.^[7]

Chemical Reactivity

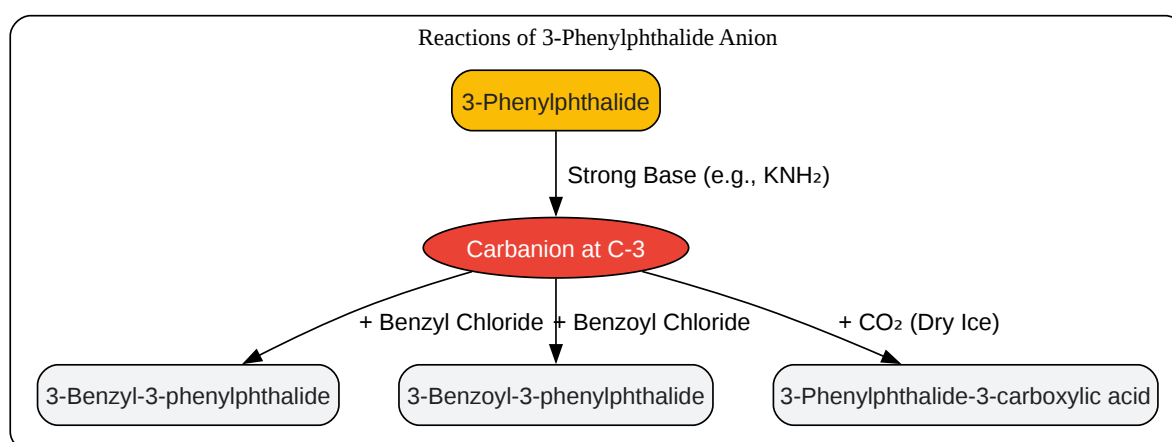
The chemical reactivity of **3-Phenylphthalide** is centered around the lactone ring and the acidic proton at the C-3 position.

Formation and Reaction of the C-3 Anion

The hydrogen atom at the C-3 position is benzylic and adjacent to a carbonyl group, making it susceptible to deprotonation by a strong base. The resulting carbanion is a potent nucleophile that can react with various electrophiles.^[1]

Experimental Protocol: Alkylation/Acylation at C-3

- In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **3-Phenylphthalide** in a suitable anhydrous solvent like liquid ammonia or THF.
- Add a strong base, such as potassium amide (KNH_2), and stir until the anion is formed.^[1]
- Introduce the desired electrophile (e.g., benzyl chloride for benzylation, benzoyl chloride for benzoylation, or dry ice for carboxylation).^[1]
- Allow the reaction to proceed until completion (monitored by TLC).
- Quench the reaction appropriately (e.g., with a saturated ammonium chloride solution).
- Extract the product with an organic solvent, dry the organic phase, and purify by chromatography or recrystallization.



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Caption: Reactivity of the **3-phenylphthalide** carbanion with electrophiles.[1]

Applications in Research and Drug Development

Phthalides as a class are recognized for a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[7][8] While **3-Phenylphthalide** itself is primarily a synthetic intermediate, its derivatives are actively being investigated for therapeutic applications, particularly in neurodegenerative diseases.

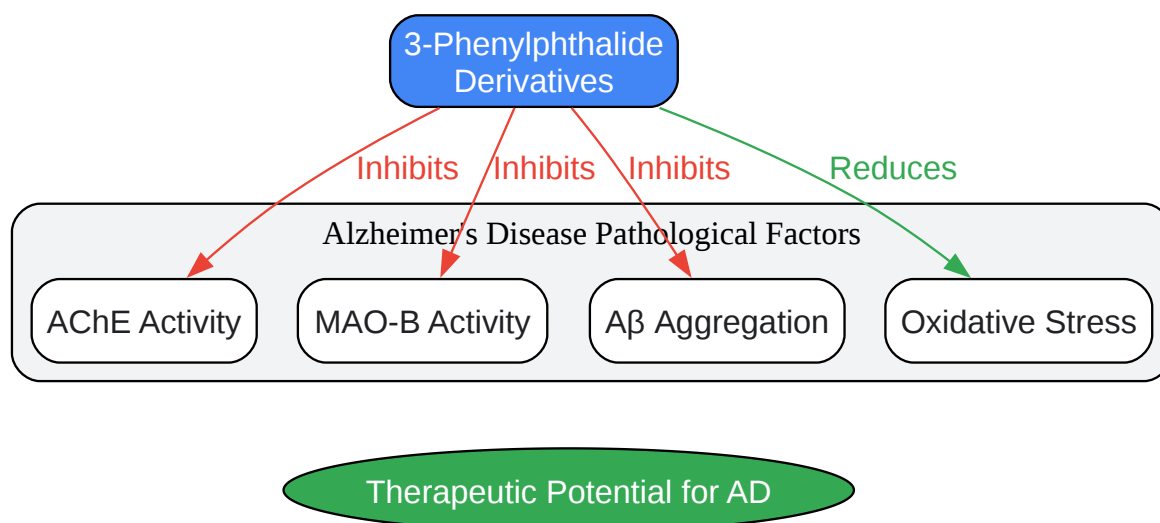
Alzheimer's Disease Research

Derivatives of 3-benzylidenephthalide and 3-benzylphthalide have been designed as multifunctional agents for treating Alzheimer's disease.[9] These compounds are engineered to simultaneously address several pathological factors of the disease.

Key Biological Targets:

- **Acetylcholinesterase (AChE):** Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a primary strategy in current Alzheimer's therapy.
- **Monoamine Oxidase B (MAO-B):** Inhibition of MAO-B can have neuroprotective effects.
- **Amyloid- β ($A\beta$) Aggregation:** Preventing the aggregation of $A\beta$ peptides into toxic plaques is a key disease-modifying strategy.
- **Oxidative Stress:** Compounds with antioxidant properties can mitigate neuronal damage.[9]

One study reported a derivative, compound (Z)-13c, which demonstrated potent inhibition of AChE and MAO-B, significant antioxidant activity, and the ability to inhibit $A\beta$ aggregation.[9] These multi-target compounds represent a promising approach for developing more effective treatments for complex diseases like Alzheimer's.



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Caption: Multi-target strategy for Alzheimer's using phthalide derivatives.[9]

Anti-inflammatory and Antioxidant Activity

A study on a series of 3-arylphthalides found that certain derivatives possess significant antioxidant and anti-inflammatory properties.[7] Specifically, 3-(2,4-dihydroxyphenyl)phthalide showed stronger antioxidant activity than the Trolox standard and potently inhibited nitric oxide (NO) production in LPS-stimulated microglial and macrophage cells.[7] This suggests that the 3-arylphthalide scaffold is a promising starting point for developing novel anti-inflammatory agents.

Safety and Handling

According to GHS classifications from one notification, **3-Phenylphthalide** is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area to avoid inhalation of dust.[4] Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

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